1-(but-3-en-1-yl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-but-3-enylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-8(5-6-8)7(9)10/h2H,1,3-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIRLRSYCXKDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1(CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid, 1-(3-buten-1-yl)- typically involves the cyclopropanation of a suitable precursor followed by functional group transformations. One common method is the reaction of 1,3-butadiene with diazomethane in the presence of a catalyst to form the cyclopropane ring. Subsequent oxidation and carboxylation steps yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(but-3-en-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The butenyl side chain can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
The compound features a cyclopropane ring, which contributes to its unique reactivity and stability. The presence of a butenyl group enhances its potential for various chemical reactions, making it a candidate for synthetic applications in organic chemistry.
Synthetic Chemistry
1-(but-3-en-1-yl)cyclopropane-1-carboxylic acid is utilized in synthetic organic chemistry as a building block for the synthesis of various complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with specific properties.
Case Study: Synthesis of Cyclopropane Derivatives
A study demonstrated the use of this compound as a precursor for synthesizing cyclopropane derivatives that exhibit enhanced biological activity. The reaction conditions were optimized to yield high purity products suitable for further biological testing.
Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.
Case Study: Antimicrobial Properties
In a recent study, derivatives of this compound were tested against various bacterial strains. The results showed promising antimicrobial activity, suggesting potential applications in pharmaceuticals and agriculture as natural pesticides or therapeutic agents.
Agricultural Applications
Due to its structural characteristics, this compound may serve as an effective agent in agricultural chemistry, particularly in developing new pesticides or plant growth regulators.
Case Study: Pesticidal Efficacy
Field trials conducted with formulations containing this compound demonstrated effective pest control with minimal environmental impact compared to traditional chemical pesticides. The study highlighted its potential as a sustainable alternative in crop protection strategies.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings with enhanced durability and chemical resistance.
Case Study: Polymer Development
Research focused on incorporating this compound into polymer matrices revealed improvements in tensile strength and thermal stability, paving the way for advanced material applications.
Mechanism of Action
The mechanism of action of cyclopropanecarboxylic acid, 1-(3-buten-1-yl)- involves its interaction with specific molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Cyclopropane Carboxylic Acid Derivatives
The following table and analysis compare 1-(but-3-en-1-yl)cyclopropane-1-carboxylic acid with structurally related compounds, focusing on substituents, physicochemical properties, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Substituent Reactivity :
- The but-3-enyl group in the target compound enables reactions like Diels-Alder cycloaddition or hydrogenation, whereas allyl (C₇H₁₀O₂) and aromatic substituents (e.g., 2-methoxyphenyl) prioritize electrophilic substitution or π-π interactions .
- Fluorinated derivatives (e.g., C₁₁H₉F₃O₃) exhibit enhanced metabolic stability and bioavailability due to the electron-withdrawing trifluoromethoxy group .
Physicochemical Properties: Liquid vs. Solid State: The target compound is a liquid, while derivatives with aromatic or bulky groups (e.g., Boc-protected amino) are solids, reflecting differences in intermolecular forces . Solubility: The carboxylic acid group ensures moderate water solubility, but hydrophobic substituents (e.g., benzodioxin in C₁₂H₁₂O₄) reduce aqueous solubility .
Synthetic Approaches :
- The target compound is synthesized via α-alkylation of acetonitrile derivatives followed by hydrolysis , whereas Boc-protected derivatives require coupling agents like HATU .
- Aromatic derivatives (e.g., 2-methoxyphenyl) often employ Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .
Applications: Anti-inflammatory Agents: The target compound’s derivatives show promise in anti-inflammatory drug design . Agrochemicals: Fluorinated derivatives (C₁₁H₉F₃O₃) are explored for pest control due to their stability . Ethylene Biosynthesis: ACC derivatives (e.g., malonylamino-ACC) regulate ethylene production in plants .
Research Findings and Trends
- Bioactivity : The but-3-enyl side chain in the target compound enhances interaction with hydrophobic enzyme pockets, as seen in its anti-inflammatory derivatives .
- Structural Modifications : Substituting the cyclopropane ring with electron-deficient groups (e.g., trifluoromethoxy) improves binding to targets like ABC transporters .
- Challenges : Cyclopropane ring strain can lead to instability, necessitating protective strategies (e.g., Boc groups) during synthesis .
Biological Activity
1-(but-3-en-1-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Cyclopropane Derivatives
Cyclopropane derivatives are known for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The unique three-membered ring structure of these compounds often results in distinctive reactivity patterns that can be exploited in drug design and development.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The strained cyclopropane ring can engage in nucleophilic attacks, leading to covalent modifications of target proteins or enzymes. This reactivity may contribute to its observed antimicrobial and anticancer effects.
Key Mechanisms Include:
- Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites in proteins, altering their function.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Studies have shown that this compound can induce cytotoxicity in several cancer cell lines. For instance, it has been evaluated against human tumor cells such as RKO (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines indicate a potent inhibitory effect on cell growth.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In models using lipopolysaccharide (LPS)-induced macrophages, it was found to reduce nitric oxide production, indicating a potential role in modulating inflammatory responses.
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the effects of various cyclopropane derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited the growth of RKO cells by over 70% at concentrations around 100 µM .
- Antimicrobial Testing : In a separate investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against Staphylococcus aureus and Escherichia coli .
- Mechanistic Insights : Further studies have suggested that the compound's mechanism involves the inhibition of key metabolic enzymes associated with cancer cell proliferation .
Q & A
Q. What established synthetic routes are available for 1-(but-3-en-1-yl)cyclopropane-1-carboxylic acid?
The compound can be synthesized via cyclopropanation strategies using carbene intermediates or alkylation of glycine derivatives. For example, allyl-substituted cyclopropanes are often prepared through reactions of alkenes with diazo compounds in solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under controlled temperatures (e.g., 0–25°C). Purification typically involves column chromatography or recrystallization .
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR Spectroscopy : NMR identifies proton environments (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm, vinyl protons at δ 5.0–5.8 ppm). NMR confirms carboxylic acid carbonyl signals (~170–175 ppm) and cyclopropane carbons (~15–25 ppm).
- IR Spectroscopy : The carboxylic acid C=O stretch appears at ~1700 cm, while vinyl C-H stretches are observed near 3050 cm.
- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks (e.g., [M+H] at m/z 154.1 for CHO) .
Q. What safety precautions are critical when handling this compound?
Based on analogous cyclopropane-carboxylic acids:
- Use fume hoods to avoid inhalation (respiratory irritant; GHS H335).
- Wear nitrile gloves and goggles (skin/eye irritant; H315/H319).
- Store in airtight containers at room temperature, away from oxidizers .
Advanced Research Questions
Q. How can synthetic yield discrepancies in literature be systematically addressed?
Contradictions in yields (e.g., 40% vs. 65%) may arise from solvent polarity, catalyst loading, or reaction time. Use Design of Experiments (DoE) to optimize:
- Variables : Solvent (THF vs. DCM), temperature (0°C vs. RT), and stoichiometry.
- Analysis : Monitor reaction progress via TLC or HPLC. For example, THF may enhance solubility of intermediates, while DCM improves carbene stability .
Q. What strategies improve enantiomeric purity in asymmetric synthesis?
- Chiral Catalysts : Use Rh(OAc)-based catalysts with chiral ligands (e.g., binaphthol derivatives) to induce stereoselective cyclopropanation.
- Chiral Auxiliaries : Incorporate tert-butoxycarbonyl (Boc)-protected amino groups to guide stereochemistry, followed by deprotection.
- Analysis : Chiral HPLC or polarimetry to determine enantiomeric excess (ee) .
Q. How does this compound interact with biological targets?
Molecular docking studies of related cyclopropane-carboxylic acids (e.g., 1-(6-chloropyridin-2-yl)cyclopropane-1-carboxylic acid) reveal competitive inhibition of enzymes like cysteine protease (ΔG = -7.2 kcal/mol) and ethylene synthase (ΔG = -6.0 kcal/mol). Proposed workflow:
- Target Selection : Prioritize enzymes with hydrophobic active sites (cyclopropane’s strain enhances binding).
- Docking Software : Use AutoDock Vina or Schrödinger Suite for binding affinity predictions.
- Validation : Compare with in vitro IC assays .
Methodological Recommendations
- Contradiction Resolution : Cross-validate NMR assignments with computational tools (e.g., ChemDraw Predict) to address spectral misinterpretations.
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability of the carboxylic acid group.
- Ecotoxicity : Follow OECD 301 guidelines for biodegradability testing, given the compound’s potential environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
